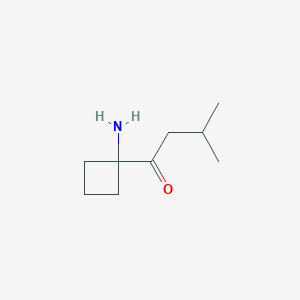
1-(1-Aminocyclobutyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclobutyl)-3-methylbutan-1-one is an organic compound featuring a cyclobutyl ring with an amino group and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound may involve semi-recombinant techniques, combining recombinant expression with chemical synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(1-Aminocyclobutyl)-3-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A structurally related compound with a cyclopropane ring instead of a cyclobutyl ring.
Cyclobutanemethanol: Another similar compound with a cyclobutyl ring and a hydroxyl group.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one is unique due to its specific combination of a cyclobutyl ring with an amino group and a methylbutanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)6-8(11)9(10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
BQBVGIQBEUZKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


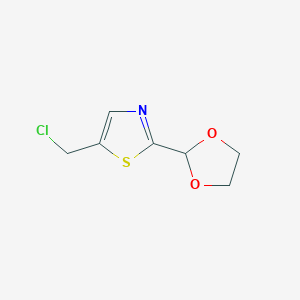
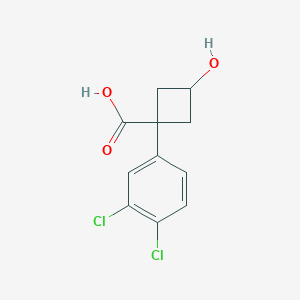

![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
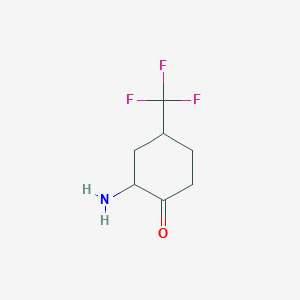

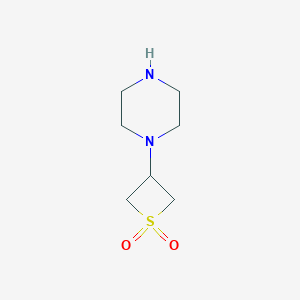
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

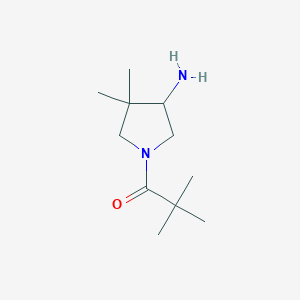

![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
